methyl 4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinecarboxylate
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Overview
Description
Synthesis Analysis
Synthesis of related compounds often involves multi-step chemical reactions starting from basic chemical structures, progressing through intermediate formations to the final product. For instance, derivatives of piperazine compounds are synthesized using methods such as Claisen Schmidt condensation, Mannich’s reaction, and cyclization with hydroxylamine hydrochloride, indicating the complexity and variability in synthetic pathways for these compounds (J. Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of related piperazine and thiazole derivatives is characterized through spectroscopic methods including IR, 1H NMR, 13C NMR, and mass spectrometry. X-ray diffraction studies further confirm the structure, revealing intricate details like crystallization patterns and intermolecular interactions, which are crucial for understanding the compound's physical and chemical behavior (C. Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving these compounds can range from Mannich base reactions to Schiff base formation, demonstrating their reactivity and potential for further chemical modification. The ability to undergo various chemical reactions makes these compounds versatile intermediates in organic synthesis (M. Said et al., 2020).
Physical Properties Analysis
The physical properties, including crystallization patterns and hydrogen bonding, are determined through X-ray crystallography. These properties are essential for predicting the compound's solubility, stability, and reactivity. For instance, crystal structure analysis can reveal how molecules pack in the solid state, affecting the compound's melting point and solubility (Z. Şahin et al., 2012).
Chemical Properties Analysis
The chemical properties of such compounds are closely related to their structure, influencing their potential biological activities and interactions with other molecules. These properties are crucial for the development of pharmaceuticals, where factors such as reactivity, selectivity, and toxicity are of paramount importance. Studies on similar compounds have shown a range of biological activities, underscoring the importance of detailed chemical property analysis (W. Hamama et al., 2017).
properties
IUPAC Name |
methyl 4-(4-phenyl-1,3-thiazol-2-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-20-15(19)18-9-7-17(8-10-18)14-16-13(11-21-14)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFQTXDCNSPSFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)C2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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